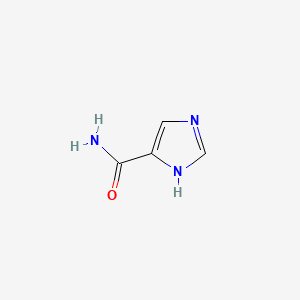

1H-Imidazole-4-carboxamide

説明

Historical Perspectives on Imidazole Core in Chemical Science

The journey of the imidazole ring, the central component of 1H-Imidazole-4-carboxamide, began in the 19th century. German chemist Heinrich Debus first synthesized imidazole in 1858 through the reaction of glyoxal and ammonia. ijsrtjournal.commdpi.com This discovery marked a significant milestone in organic and medicinal chemistry, unveiling a five-membered aromatic heterocycle with two nitrogen atoms that exhibited a wide range of reactivity and potential for interaction with biological systems. ijsrtjournal.com The name "imidazole" was first coined by Arthur Rudolf Hantzsch in 1887. ajrconline.org

The imidazole nucleus is characterized by its planar, aromatic ring, which imparts considerable stability. numberanalytics.comajrconline.org It is an amphoteric molecule, capable of acting as both a weak acid and a base. ajrconline.org This dual nature, along with its ability to participate in hydrogen bonding and π-stacking interactions, underpins its versatility in chemical reactions and its prevalence in biologically important molecules. ajrconline.orgijpsjournal.com The development of various synthetic methodologies, such as the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis, has further expanded the accessibility and derivatization of the imidazole core, solidifying its status as a privileged structure in chemistry. numberanalytics.comajrconline.org

Natural Occurrence and Biological Relevance of this compound within Natural Products Chemistry

The imidazole core is a fundamental component of numerous naturally occurring and biologically significant molecules. wikipedia.orgresearchgate.netbiomedpharmajournal.org It is found in the essential amino acid histidine, which plays a critical role in enzyme catalysis and proton transport. ajrconline.orgresearchgate.net Histamine, a derivative of histidine, is a key neurotransmitter involved in immune responses. ajrconline.orgresearchgate.net Furthermore, the purine bases of nucleic acids, the building blocks of DNA and RNA, contain an imidazole ring fused to a pyrimidine ring. researchgate.netrjptonline.org

Specifically, this compound and its derivatives have been identified in nature. For instance, it has been isolated from fairy ring-forming mushrooms and is considered a "fairy chemical." nih.govnih.gov Research has shown that these naturally occurring imidazole-4-carboxamides can exhibit biological activities. nih.gov One of its most well-known naturally occurring derivatives is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the biosynthesis of purines. AICAR is recognized for its role as an activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy regulation. tcichemicals.com

Significance of the this compound Scaffold in Contemporary Medicinal Chemistry

The this compound scaffold is a highly valued "privileged structure" in modern medicinal chemistry due to its ability to interact with a diverse range of biological targets. ajrconline.orgijpsjournal.com This versatility has led to its incorporation into a multitude of pharmaceutical agents with a wide spectrum of therapeutic applications. ajrconline.orgajrconline.orgnih.gov Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. ajrconline.orgresearchgate.net

The significance of this scaffold lies in its role as a versatile building block for the synthesis of complex molecules. numberanalytics.com The imidazole ring and the carboxamide group provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This adaptability enables the design of molecules with enhanced bioactivity and optimized drug-like characteristics. ajrconline.org

Table 1: Therapeutic Areas Investigated for this compound Derivatives

| Therapeutic Area | Specific Target/Application | Key Findings |

| Oncology | PARP inhibitors, Checkpoint inhibitors, Kinase inhibitors | Derivatives have shown potent inhibition of PARP-1, with some compounds exhibiting greater tumor growth inhibition than existing drugs like Veliparib. mdpi.comnih.govnih.gov It can also inhibit the expression of immune checkpoint molecules like PD-L1, enhancing the efficacy of chemotherapy. nih.govnih.gov |

| Infectious Diseases | Antifungal, Antibacterial, Antiviral | The imidazole moiety is associated with antifungal and antibacterial properties, making its derivatives candidates for new antimicrobial agents. smolecule.comchemimpex.com Some derivatives have also been investigated as inhibitors of the HIV-1 integrase. researchgate.netjchemrev.com |

| Neurodegenerative Diseases | JNK3 inhibitors, Cholinesterase inhibitors | Imidazole-based compounds are being explored for the treatment of diseases like Alzheimer's by targeting key enzymes such as JNK3 and cholinesterase. frontiersin.orguni-lj.sinih.gov |

| Metabolic Disorders | Adenosine deaminase (ADA) inhibitors, AMPK activators | Derivatives have been developed as potent inhibitors of adenosine deaminase. tandfonline.comtandfonline.com The related compound AICAR is a well-known activator of AMPK, with potential applications in treating diabetes. tcichemicals.com |

| Inflammatory Diseases | Anti-inflammatory agents | The scaffold has been utilized in the development of compounds with anti-inflammatory properties. researchgate.net |

Overview of Principal Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is following several key trajectories, driven by its proven utility as a pharmacophore.

A major focus is on oncology , where researchers are designing and synthesizing novel derivatives as potent and selective inhibitors of various cancer-related targets. This includes the development of next-generation Poly(ADP-ribose) Polymerase (PARP) inhibitors, particularly for BRCA-deficient cancers. nih.govnih.gov There is also significant interest in its role in immunotherapy, specifically in its ability to modulate the tumor microenvironment by inhibiting immune checkpoint proteins. nih.govnih.gov

Another significant area of investigation is in neurodegenerative diseases . Scientists are exploring imidazole-4-carboxamide derivatives as inhibitors of kinases like JNK3, which are implicated in neuronal apoptosis, and as cholinesterase inhibitors for conditions such as Alzheimer's disease. frontiersin.orguni-lj.sinih.gov

In the realm of infectious diseases , the scaffold continues to be a foundation for the development of new antimicrobial and antiviral agents. Research is ongoing to create derivatives with improved potency and a broader spectrum of activity against resistant pathogens. smolecule.comresearchgate.netrsc.org

Furthermore, the role of this compound derivatives as modulators of metabolic pathways remains an active area of research. This includes the design of specific enzyme inhibitors, such as adenosine deaminase inhibitors, and the exploration of AMPK activators for metabolic disorders. tcichemicals.comtandfonline.comtandfonline.com

The synthesis of these derivatives is also a key research focus, with efforts directed towards developing more efficient and versatile synthetic methods. This includes exploring novel reaction pathways and catalytic systems to facilitate the creation of diverse chemical libraries for biological screening. derpharmachemica.commdpi.comresearchgate.net

特性

IUPAC Name |

1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZAJFNDPPMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181325 | |

| Record name | Imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26832-08-6 | |

| Record name | 1H-Imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26832-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026832086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1h-imidazole-4-carboxamide

Established Synthetic Routes to the 1H-Imidazole-4-carboxamide Core Structure

Traditional methods for synthesizing the this compound core often involve the coupling of imidazole precursors with carboxamide groups. One common approach is the reaction of an appropriate imidazole intermediate with a reagent that can introduce the carboxamide functionality. For instance, the synthesis of 5-amino-1-(2-hydroxyethyl)-1H-imidazole-4-carboxamide can be achieved by refluxing intermediates with esters in a methanol/sodium methoxide system.

Another established route starts from diaminomaleonitrile (DAMN). This process typically involves:

Cyclization: DAMN reacts with formamidine derivatives under acidic conditions to produce 4,5-dicyanoimidazole intermediates. vulcanchem.com

Hydrolysis: Subsequent treatment with aqueous hydrochloric acid converts one of the nitrile groups into a carboxamide, yielding 1H-4(5)-cyanoimidazole-5(4)-carboxamide. vulcanchem.com

Rearrangement: A Hoffman rearrangement can then be employed to convert the remaining cyano group into an amino group, although this step can have low yields. vulcanchem.com

A sequence starting from diaminomaleonitrile can also be used to produce 5-amino-1H-imidazole-4-carbonitriles. conicet.gov.ar This involves an initial reaction with triethyl orthoformate, followed by reaction with various anilines to form formamidines. conicet.gov.ar Cyclization is then achieved by treating the formamidines with aqueous potassium hydroxide. conicet.gov.ar

Advanced and Optimized Synthetic Approaches for this compound

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its derivatives.

A significant advancement is the development of a one-step synthesis of 5-amino-1H-imidazole-4-carboxamide (AICA) directly from commercially available hypoxanthine. acs.orgacs.orgfigshare.com This method involves the hydrolysis of hypoxanthine in the presence of ammonia at elevated temperature and pressure (125 °C, ~13-14 atm). acs.org This process offers a substantial improvement over previous multi-step syntheses that often involved hazardous reagents and produced toxic byproducts like hydrogen cyanide. acs.org The one-step approach is not only more efficient but also has a minimal environmental impact and reduces production costs. acs.orgacs.org

Catalysis plays a crucial role in modern organic synthesis, and the preparation of imidazole derivatives is no exception.

Inorganic Salt Composite Catalysts: A cost-effective and environmentally friendly method utilizes an inorganic salt composite catalyst for the synthesis of 1H-imidazole-4-carboxylic acid from ethyl acetamidoacetate. This process involves enolization, cyclization, and catalytic oxidative desulfurization. The resulting carboxylic acid can then be converted to the carboxamide. A specific composite catalyst of barium sulfate, ferric nitrate, and iron sulfate has been used for oxidative desulfurization.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. researchgate.net The C(2)-arylation of the imidazole ring has been achieved using palladium catalysis. researchgate.net

Vanadium Complexes: Vanadium complexes have shown potential as catalysts for one-pot, three-component reactions to synthesize 2,4,5-triphenyl-1H-imidazole derivatives with high yields. researchgate.net

Yield Optimization: The introduction of catalytic agents like pyridine can significantly optimize reaction yields. In certain protocols, the use of pyridine has been shown to increase yields from 42% to 73.2%.

Regioselectivity is a critical aspect of synthesizing substituted imidazoles.

Self-Assisted Synthesis: A notable method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been developed. researchgate.netnih.govacs.org This reaction proceeds from 2-hydroxybenzylidene imines and aromatic aldehydes. researchgate.netnih.govacs.org Computational studies have revealed that the 2-hydroxyaryl group on the imine directs the regioselectivity of the reaction, favoring the formation of the imidazole derivative over other potential products like 1,2-dihydropyrazines, likely through a diaza-Cope rearrangement. researchgate.netnih.gov The hydroxyl group facilitates an intramolecular hydrogen atom shift, which is crucial for guiding the reaction pathway. nih.govacs.org

Metal-Catalyzed Approaches: Metal-catalyzed reactions often provide excellent regioselectivity. For example, a rhodium-catalyzed reaction between 1,2,4-oxadiazole derivatives and 1-sulfonyl-1,2,3-triazoles yields imidazoles substituted at the N-1 position with either an ester or alkyl moieties. rsc.org

Catalytic Synthesis Techniques

Strategic Derivatization of this compound

The this compound scaffold is a versatile platform for creating a wide range of derivatives with diverse biological activities. researchgate.net

Modification at the nitrogen atoms of the imidazole ring is a common strategy for generating novel compounds.

N-Alkylation and N-Arylation: N-alkyl and N-aryl-3-oxido-1H-imidazole-4-carboxamides have been synthesized efficiently from inexpensive starting materials like ethyl acetoacetate, paraformaldehyde, and primary amines. researchgate.net The N-oxide functionality in these compounds can influence their reactivity. researchgate.net

Synthesis of N-Cyano Derivatives: A novel method for synthesizing N-cyano-1H-imidazole-4-carboxamides has been developed, offering mild reaction conditions and simpler procedures. nih.gov Sixteen new derivatives were synthesized using this method, some of which exhibited significant antifungal activity. nih.gov

Formation of Schiff Bases: The amino group of 5-amino-1H-imidazole-4-carboxamide can be reacted with various aromatic aldehydes to form Schiff bases. derpharmachemica.com These Schiff bases can be further cyclized with mercaptoacetic acid to produce thiazolidinone derivatives. derpharmachemica.com

Table of Synthetic Methods and Key Features:

| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Products | Advantages | Reference(s) |

| Established Route | Diaminomaleonitrile (DAMN) | Formamidine derivatives, HCl | 1H-4(5)-cyanoimidazole-5(4)-carboxamide | Well-established multi-step process | vulcanchem.com |

| One-Step Synthesis | Hypoxanthine | Ammonia | 5-amino-1H-imidazole-4-carboxamide | Highly efficient, cost-effective, environmentally friendly | acs.orgacs.orgfigshare.com |

| Catalytic Synthesis | Ethyl acetamidoacetate | Inorganic salt composite catalyst | 1H-imidazole-4-carboxylic acid | Cost-effective, environmentally friendly | |

| Regioselective Synthesis | 2-hydroxybenzylidene imines, aromatic aldehydes | Self-assisted (2-hydroxyaryl group) | 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | High regioselectivity | researchgate.netnih.govacs.org |

| N-Cyano Derivatization | This compound | Cyanating agent | N-cyano-1H-imidazole-4-carboxamides | Mild conditions, simple procedure | nih.gov |

| Schiff Base Formation | 5-amino-1H-imidazole-4-carboxamide | Aromatic aldehydes | Schiff bases, Thiazolidinones | Versatile for further derivatization | derpharmachemica.com |

Modifications at the Carboxamide Functionality

The carboxamide group of this compound is a versatile handle for various chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations are crucial for altering the compound's physicochemical properties and biological activities.

Common modifications include hydrolysis, reduction, and the formation of N-substituted amides. Hydrolysis of the carboxamide under acidic or basic conditions yields the corresponding 1H-imidazole-4-carboxylic acid. evitachem.comvulcanchem.com For instance, treatment with aqueous sodium hydroxide can effectively convert the amide to a carboxylic acid. This carboxylic acid can then serve as a precursor for other functional groups.

Reduction of the carboxamide group can lead to the formation of amines. Powerful reducing agents like lithium aluminum hydride are typically employed for this transformation.

Furthermore, the carboxamide nitrogen can be alkylated or acylated to produce a variety of N-substituted derivatives. evitachem.com Reaction with primary amines can lead to the formation of new amide bonds, a strategy often used in the synthesis of libraries of compounds for drug discovery. researchgate.netnih.gov For example, the reaction of an activated imidazole-4,5-dicarboxylic acid derivative with amino acid esters and alkanamines has been used to generate libraries of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov

A notable transformation is the conversion of the carboxamide to a carbohydrazide by reacting the corresponding ester intermediate with hydrazine monohydrate. mdpi.comresearchgate.net This has been a key step in the synthesis of novel 1,5-diaryl-1H-imidazole-4-carbohydrazides. mdpi.com

Table 1: Examples of Modifications at the Carboxamide Functionality

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | Aqueous NaOH | 1H-Imidazole-4-carboxylic acid | |

| This compound | LiAlH₄ | (1H-Imidazol-4-yl)methanamine | |

| 1H-Imidazole-4,5-dicarboxylate ester | Primary Amines | N-substituted Imidazole-4-carboxamides | researchgate.netnih.gov |

| 1,5-Diaryl-1H-imidazole-4-carboxylate ester | Hydrazine monohydrate | 1,5-Diaryl-1H-imidazole-4-carbohydrazide | mdpi.comresearchgate.net |

| This compound | Ac₂O | 4-Acetamido-1-isopropyl-1H-imidazole-5-carboxamide | vulcanchem.com |

Substitutions on the Imidazole Ring Carbon Atoms (C-2, C-5)

The imidazole ring is susceptible to substitution reactions, particularly at the C-2, C-4, and C-5 positions. The reactivity of these positions is influenced by the electronic nature of the imidazole ring and the presence of directing groups. mdpi.com

Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C-4 and C-5 positions, which are more electron-rich. mdpi.comthieme-connect.de For instance, halogenation can be achieved using reagents like N,N'-dibromo-5,5-dimethylhydantoin (DBH). uib.no However, controlling the regioselectivity to achieve monosubstitution can be challenging due to the high reactivity of the ring. thieme-connect.de

Functionalization at the C-2 position often requires different strategies. Nucleophilic substitution is more favorable at the C-2 position, especially if the ring is activated by an electron-withdrawing group. pharmaguideline.com Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-H arylation at both the C-2 and C-5 positions. chinesechemsoc.orgresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. chinesechemsoc.org For example, palladium-catalyzed arylation in the presence of copper has been shown to selectively occur at the C-2 position. chinesechemsoc.org

Recent studies have demonstrated the synthesis of C-2 and C-5 arylated imidazole-4-carboxamide derivatives through direct C-H arylation of an imidazole-4-carboxylate precursor, followed by amidation. researchgate.net

Table 2: Examples of Substitutions on the Imidazole Ring

| Starting Material | Reagent(s)/Catalyst | Position of Substitution | Product Type | Reference(s) |

|---|---|---|---|---|

| Imidazole Ring | N,N'-dibromo-5,5-dimethylhydantoin (DBH) | C-5 | Brominated Imidazole | uib.no |

| Imidazole Ring | Aryl Halides / Pd catalyst | C-5 | C-5 Arylated Imidazole | chinesechemsoc.org |

| Imidazole Ring | Aryl Halides / Pd catalyst, Cu | C-2 | C-2 Arylated Imidazole | chinesechemsoc.org |

| Ethyl imidazole-4-carboxylate | Aryl Halides / Pd catalyst | C-2 and C-5 | Arylated Imidazole-4-carboxylates | researchgate.net |

Exploration of Chemical Reactivity and Transformations

The chemical reactivity of this compound and its derivatives has been extensively explored, leading to a variety of important chemical transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the chemistry of imidazole derivatives. The nitrogen atoms in the imidazole ring can act as nucleophiles, participating in alkylation and acylation reactions. evitachem.com The carboxamide group itself can also be a site for nucleophilic attack, leading to hydrolysis or the formation of new amides. evitachem.com

Furthermore, halogenated this compound derivatives are valuable intermediates for nucleophilic substitution reactions, where the halogen atom is displaced by a nucleophile. pharmaguideline.com This provides a route to a wide range of substituted imidazoles. For example, a fluoro group on a substituted imidazole-4-carboxamide can be replaced by nucleophiles like hydroxide ions or amines under appropriate conditions.

Cycloaddition Reactions

The imidazole ring and its derivatives can participate in cycloaddition reactions, providing a powerful method for the construction of more complex heterocyclic systems. researchgate.net For instance, the imidazole ring can undergo [3+2] cycloaddition with nitrile oxides to form imidazo-isoxazolines.

Diels-Alder reactions, a type of [4+2] cycloaddition, have also been reported for vinylimidazole derivatives. nih.govuta.edu These reactions typically involve the reaction of a diene (the vinylimidazole) with a dienophile to form a six-membered ring. wikipedia.org The reactivity in these reactions is influenced by the substituents on both the diene and the dienophile. nih.gov Computational studies have also explored the Diels-Alder reactions of imidazole dienes with various dienophiles to create novel bridged-ring systems. rsc.org Aza-Diels-Alder reactions, involving imines as dienophiles, can lead to the formation of N-heterocyclic compounds. wikipedia.org

Oxidation and Reduction Reactions of this compound Derivatives

The imidazole ring is generally resistant to oxidation, but it can be oxidized under specific conditions. pharmaguideline.comslideshare.net For example, oxidation of the imidazole ring in histidine residues has been observed using the ascorbic acid-copper ion system, which is thought to proceed via the addition of a hydroxyl radical. nih.gov The oxidation of imidazole by ozone and hydroxyl radicals has also been studied, leading to ring-opened products. copernicus.orgacs.org

The substituents on the this compound can also undergo oxidation and reduction. For example, an amino group on the ring can be oxidized to a nitro group, and a nitro group can be reduced back to an amino group. As mentioned earlier, the carboxamide functionality itself can be reduced to an amine.

Structure-activity Relationship Sar and Structure-property Relationship Spr Investigations of 1h-imidazole-4-carboxamide Derivatives

Systematic Elucidation of Key Structural Determinants for Biological Potency

The biological potency of 1H-imidazole-4-carboxamide derivatives is intricately linked to their structural features. Systematic modifications of the core scaffold have revealed key determinants essential for their interaction with biological targets.

The core of these derivatives is the this compound moiety, which serves as a crucial building block in the synthesis of numerous pharmaceuticals. acs.org The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, along with the carboxamide group, allows for diverse chemical reactions and interactions. nih.govresearchgate.net

One of the most explored areas for these derivatives is in the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. In the design of PARP inhibitors, the benzimidazole-4-carboxamide scaffold has been a focal point. The carboxamide moiety is vital for binding to the nicotinamide-binding pocket of the PARP enzyme. The nitrogen of the imidazole ring and the amide group often form crucial hydrogen bonds with amino acid residues in the enzyme's active site, such as Glycine and Serine.

Furthermore, the substitution pattern on the imidazole or fused benzene ring plays a pivotal role. For instance, in a series of 2-phenyl-benzimidazole-4-carboxamide derivatives, the nature of the substituent on the phenyl ring and the linker group connecting it to another moiety significantly influences PARP-1 inhibitory activity. researchgate.net

Impact of Substituent Effects on Diverse Biological Activity Profiles

The introduction of various substituents onto the this compound framework has a profound impact on the biological activity profile of the resulting derivatives, leading to a broad spectrum of therapeutic applications including anticancer, antiviral, and antifungal agents. acs.orgresearchgate.net

Anticancer Activity (PARP Inhibition):

In the context of PARP inhibitors, the introduction of specific substituents has been shown to dramatically enhance potency. For example, the incorporation of a furan ring in certain 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives led to a significant boost in PARP-1 inhibitory activity. jchemrev.com Specifically, compound 14p , featuring a furan ring, exhibited an IC50 value of 0.023 µM, which is comparable to the well-known PARP inhibitor Olaparib. jchemrev.com This highlights the favorable interactions of the furan moiety within the enzyme's active site.

Similarly, the introduction of halogen atoms or other electronegative groups can improve activity. jchemrev.com In another study, a derivative with a fluoro group, compound 6b , showed a potent PARP-1 inhibition with an IC50 of 8.65 nM. acs.orgresearchgate.net The nature of the linker group is also critical; for instance, replacing a piperazine group with a 1,4-diazepane group was found to double the anti-proliferation activity in a BRCA-1 mutant cell line. researchgate.net

| Compound ID | Key Substituent(s) | Target | Biological Activity (IC50) |

| 14p | Furan ring | PARP-1 | 0.023 µM jchemrev.com |

| 6b | Fluoro group | PARP-1 | 8.65 nM acs.orgresearchgate.net |

| 14q | Furan ring | MDA-MB-436 cells | 36.69 µM jchemrev.com |

| 6m | 3-methyl-furanyl group | MDA-MB-436 cells | 25.36 µM researchgate.net |

Antiviral Activity (HIV-1 Integrase Inhibition):

Derivatives of this compound have also been investigated as inhibitors of the HIV-1 integrase enzyme. acs.orgnih.gov Research on 5-carbonyl-1H-imidazole-4-carboxamides revealed that the introduction of a hydrazine hydrogen bond donor at the R1 position significantly increased potency against the integrase-LEDGF/p75 interaction. Furthermore, molecular docking studies indicated that the ability to form a hydrogen bond with the His171 residue of the integrase is a key determinant of activity. researchgate.net

Antifungal Activity:

The antifungal properties of these derivatives are also modulated by substituent effects. N-cyano derivatives of this compound have demonstrated promising activity against Rhizoctonia solani, with one compound achieving an EC50 of 2.63 µg/mL. acs.org Structure-activity relationship (SAR) studies on a series of 2,5-diarylated imidazole derivatives showed that the introduction of electron-withdrawing or electron-donating groups at the para position of the phenyl rings resulted in varied antifungal activity. nih.gov Interestingly, a methyl group (an electron-donating group) at the meta position of the phenyl ring led to strong antifungal activity. nih.gov

Conformational Analysis and its Correlation with Molecular Interaction Mechanisms

The three-dimensional conformation of this compound derivatives is a critical factor that governs their interaction with biological targets. Conformational analysis, through both experimental techniques like X-ray crystallography and computational methods, provides valuable insights into the spatial arrangement of these molecules and how it influences their biological function.

Computational studies have been instrumental in understanding the preferred conformations of these derivatives. For example, in 1-ethyl-1H-imidazole-4,5-dicarboxamide, the carboxamide groups can adopt different orientations relative to the imidazole ring plane, leading to conformational isomers. nih.gov The preferred conformations often involve intramolecular hydrogen bonding between the carboxamide groups and the ring nitrogen atoms, which stabilizes the molecular structure. nih.gov Similarly, crystallographic analysis of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives revealed the presence of intramolecular hydrogen bonds between the carboxamide nitrogen and the N-oxide oxygen, a strong interaction that significantly influences the molecule's shape. researchgate.netresearchgate.net

In another example, the regioselective synthesis of certain imidazole derivatives was explained through computational studies of the reaction intermediates' conformations. The geometric suitability for a phenol-assisted hydrogen atom shift, dictated by the conformation of the ortho-isomer, was found to be the driving force for the formation of the imidazole product. acs.org

The planarity or non-planarity of the molecule, determined by dihedral angles between different ring systems, also plays a role. For instance, a twisted conformation with a significant dihedral angle between the benzimidazole and pyrimidine rings was observed in a methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate derivative. biointerfaceresearch.com Such conformational preferences can affect how the molecule presents its key interacting groups to the biological target.

Advanced SAR Modeling and Predictive Algorithms for Compound Optimization

To accelerate the discovery and optimization of potent this compound derivatives, advanced structure-activity relationship (SAR) modeling and predictive algorithms are increasingly being employed. These computational tools help in understanding the complex relationships between chemical structure and biological activity, and in predicting the potency of novel compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) is a prominent approach used in this field. QSAR models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activities. nih.gov For a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives, a 3D-QSAR study was conducted to identify a quantitative relationship between their structure and anti-enterovirus activities. nih.gov This study utilized methods like Multiple Linear Regression (MLR) and Neural Networks (NN) to build predictive models. nih.gov

The development of robust QSAR models involves several steps:

Data Set Preparation: A series of compounds with known biological activities is compiled. nih.gov

Descriptor Generation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D, 2D, or 3D descriptors. jchemrev.com

Variable Selection: Statistical methods, such as genetic algorithms, are used to select the most relevant descriptors that correlate with the biological activity. scielo.br

Model Building and Validation: A predictive model is constructed using techniques like MLR or machine learning algorithms like Random Forest. scielo.br The model's predictive power is then rigorously validated using methods like leave-one-out cross-validation and external test sets. scielo.br

Machine learning-based QSAR models are also gaining traction. For a dataset of therapeutically active drugs with an imidazole scaffold, a stacking-ensemble machine learning model was developed that achieved a high correlation coefficient in predicting bioactivity. jchemrev.com Such models can be coupled with generative modeling to design novel compounds with high predicted potency and favorable drug-like properties. jchemrev.com

Molecular docking simulations are often used in conjunction with QSAR to provide a more detailed understanding of the binding modes of the most active compounds. nih.gov These simulations can rationalize the observed SAR and guide the design of new derivatives with improved interactions with the target protein. By combining these advanced modeling techniques, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Biological Activities and Mechanistic Research on 1h-imidazole-4-carboxamide and Its Analogues

Antimicrobial Activity Studies

Derivatives of 1H-imidazole-4-carboxamide have demonstrated a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antitubercular effects. researchgate.net

The antifungal properties of imidazole derivatives are well-established, with several compounds used clinically. derpharmachemica.com Research into this compound analogues has identified novel candidates with significant fungistatic or fungicidal potential.

A series of N-cyano-1H-imidazole-4-carboxamide derivatives were synthesized and evaluated for their antifungal properties. nih.gov The study found that most of these new compounds exhibited good, selective antifungal activity against Rhizoctonia solani. nih.gov One derivative, in particular, was identified as a highly promising candidate, showing an EC₅₀ of 2.63 µg/mL against this fungus. nih.gov In other research, synthesized N-phenyl-1H-imidazole-4-carboxamide possessed a broad activity spectrum, effectively inhibiting fungal strains such as Aspergillus niger and Candida albicans. researchgate.netasianpubs.org

Mechanistic studies reveal that the mode of action for these compounds can differ from traditional azole antifungals. The classical mechanism for azoles like miconazole and ketoconazole involves the inhibition of the cytochrome P450 enzyme, where the N3 atom of the imidazole ring binds to the heme iron atom, disrupting ergosterol synthesis. wikipedia.org However, a study on three (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides, which showed strong activity against Candida krusei and C. albicans, found that they did not inhibit ergosterol synthesis. mdpi.com Instead, their antifungal activity appears to be mediated by the generation of reactive oxygen species (ROS), as the effect was diminished by the antioxidant ascorbic acid. mdpi.com

| Compound Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| N-cyano-1H-imidazole-4-carboxamide derivatives | Rhizoctonia solani | One derivative showed an EC₅₀ of 2.63 µg/mL. | nih.gov |

| N-phenyl-1H-imidazole-4-carboxamide | Aspergillus niger, Candida albicans | Demonstrated broad-spectrum antifungal activity. | researchgate.netasianpubs.org |

| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides | Candida albicans, Candida krusei | Activity is linked to the production of Reactive Oxygen Species (ROS), not ergosterol inhibition. | mdpi.com |

The antibacterial potential of this compound derivatives has been explored against a range of both Gram-positive and Gram-negative bacteria. researchgate.netinnovareacademics.in A study on novel imidazole carboxamides found that N-phenyl-1H-imidazole-4-carboxamide and two other derivatives (designated 6f and 6g) had significant activity. researchgate.netasianpubs.org The N-phenyl analogue, in particular, showed a broad spectrum of efficacy against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netasianpubs.org

Further research into 4,5-diphenyl-1H-imidazole derivatives yielded compounds with notable potency. scirp.org While most compounds in the series were inactive, one derivative (6d) was found to be twice as potent as the standard antibiotic ciprofloxacin against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org Another compound from this series (6c) displayed moderate activity against S. aureus and Enterococcus faecalis, both with MIC values of 16 µg/mL. scirp.org Additionally, novel tetrasubstituted imidazole derivatives have shown significant activity against B. subtilis, S. aureus, P. aeruginosa, and E. coli. innovareacademics.in

| Compound/Class | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| N-phenyl-1H-imidazole-4-carboxamide | S. aureus, B. subtilis, P. aeruginosa, E. coli | Broad-spectrum activity | researchgate.netasianpubs.org |

| 4,5-diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus | 4 µg/mL | scirp.org |

| 4,5-diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus, Enterococcus faecalis | 16 µg/mL | scirp.org |

| Tetrasubstituted imidazole derivatives | B. subtilis, S. aureus, P. aeruginosa, E. coli | Significant activity observed | innovareacademics.in |

The emergence of drug-resistant Mycobacterium tuberculosis has spurred the search for new antitubercular agents, and imidazole-containing compounds have shown considerable promise. researchgate.net The approved drug delamanid, a 4-nitroimidazole derivative, underscores the potential of this chemical class. researchgate.net

Research into novel imidazole carboxamides identified two compounds with high antitubercular activity: N-(4-nitrophenyl)-1H-imidazole-4-carboxamide and N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide. researchgate.netasianpubs.org Another study focusing on imidazole derivatives reported a compound that exhibited very good in-vitro activity against M. tuberculosis and could serve as a lead for further development. researchgate.net

A potential mechanism of action for some related compounds involves the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme crucial for histidine biosynthesis in mycobacteria. sciforum.net This enzyme is an attractive target because it has no human ortholog, suggesting a potential for selective toxicity against the pathogen. sciforum.net

Antibacterial Efficacy and Mechanism of Action Research

Antiviral Activity Studies

Analogues of this compound have been investigated for their ability to combat various viruses, with particularly noteworthy findings in the field of HIV research. nih.gov

A promising strategy in anti-HIV drug development is the allosteric inhibition of HIV-1 integrase (IN). researchgate.net This approach targets the interaction between the viral enzyme and the human lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for viral integration into the host genome. researchgate.net Targeting this protein-protein interaction offers an alternative to inhibitors that bind to the enzyme's active site, which can be susceptible to resistance mutations. researchgate.net

Researchers have identified a class of 5-carbonyl-1H-imidazole-4-carboxamides that can inhibit the HIV-1 IN–LEDGF/p75 interaction. nih.govresearchgate.net Through high-throughput screening, 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid was discovered as a selective inhibitor of this interaction, with an IC₅₀ value of 6 ± 4 µM. nih.gov Further exploration led to the synthesis of piperazine-containing derivatives that also showed excellent inhibitory activities. researchgate.netarabjchem.org

In a separate study, 1,5-diaryl-1H-imidazole-4-carbohydrazides were evaluated. nih.gov While their antiviral activity was moderate, the research indicated that these compounds selectively bind to the LEDGF/p75-binding pocket rather than the enzymatic active site. nih.gov The inclusion of a carbohydrazide motif was found to positively influence binding more than a simple carboxylic acid group. nih.gov

| Compound/Class | Mechanism | Activity | Reference |

|---|---|---|---|

| 5-carbonyl-1H-imidazole-4-carboxamides | Allosteric inhibition of IN-LEDGF/p75 interaction | Identified as a novel class of inhibitors. | researchgate.net |

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | Inhibition of IN-LEDGF/p75 interaction | IC₅₀ = 6 ± 4 µM | nih.gov |

| Piperazine-containing 5-carbonyl-1H-imidazole-4-carboxamides | Inhibition of IN-LEDGF/p75 interaction | IC₅₀ > 20 µM | arabjchem.org |

| 1,5-diaryl-1H-imidazole-4-carbohydrazides | Selective binding to the LEDGF/p75-binding pocket | Moderate antiviral inhibition (33–45%) | nih.gov |

The antiviral research on imidazole derivatives extends beyond HIV. A series of imidazole 4,5-dicarboxamide derivatives were synthesized and evaluated for their ability to inhibit other flaviviruses. nih.gov The results were promising, with certain compounds showing potent and specific activity. One derivative (compound 8b) demonstrated the highest antiviral activity against Yellow Fever Virus (YFV) with an EC₅₀ of approximately 1.85 μM. nih.gov Another derivative (compound 8c) was the most potent inhibitor against Dengue virus (DENV) in Vero cells, exhibiting an EC₅₀ of about 1.93 μM. nih.gov These findings suggest that the imidazole carboxamide scaffold is a versatile starting point for developing inhibitors against a range of viral pathogens.

HIV-1 Integrase Inhibition Research and Related Mechanisms

Anticancer and Antiproliferative Activity Studies

The imidazole nucleus is a key component in several clinically used anticancer drugs, such as dacarbazine and bendamustine. acs.org Researchers have extensively investigated novel this compound analogues for their potential to combat cancer through various mechanisms of action.

A significant area of research has focused on developing this compound derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme in the DNA repair pathway, and its inhibition can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair mechanisms, such as BRCA1/2 mutations. benthamscience.comgoogle.com

Several series of 1H-benzo[d]imidazole-4-carboxamide and 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives have been synthesized and evaluated for their PARP-1 inhibitory potential. benthamscience.comgoogle.comgoogle.com Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors. For instance, research has shown that introducing specific substituents, such as a furan ring or halogen atoms, into the hydrophobic pocket of the benzimidazole side chain can significantly enhance PARP-1 inhibitory activity. lymphosign.com

One study reported a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives. lymphosign.com Among these, a compound designated as 14p , featuring a furan ring substitution, demonstrated a potent PARP-1 inhibitory effect with an IC₅₀ value of 0.023 µM, which is comparable to the established PARP inhibitor Olaparib. lymphosign.com This compound also showed selective antiproliferative activity against BRCA-1 deficient MDA-MB-436 cancer cells (IC₅₀ = 43.56 µM) while being inactive against wild-type MCF-7 cells, highlighting its targeted potential. lymphosign.com

Another series of phenylpyrrolidine-substituted benzimidazole carboxamide PARP inhibitors was developed, leading to the identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492 ). acs.org This compound exhibited exceptional potency against the PARP-1 enzyme with a Kᵢ of 1 nM and an EC₅₀ of 1 nM in a whole-cell assay. acs.org

Furthermore, researchers designed and synthesized a novel series of inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold. google.comgoogle.com Several of these compounds, notably 16g , 16i , 16j , and 16l , displayed antiproliferative activities against BRCA-deficient cell lines that were similar to olaparib, but with the added advantage of lower cytotoxicity towards normal human cells. google.comgoogle.com

Beyond PARP inhibition, imidazole-containing compounds have been investigated for their ability to interfere with other critical pathways in cancer progression. acs.orgmdpi.com These include the disruption of microtubule dynamics and the inhibition of key signaling kinases.

One imidazole derivative, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) , was identified as a potent inhibitor of tubulin polymerization. acs.org This compound exhibited significant activity against colorectal cancer cell lines, with IC₅₀ values in the nanomolar range (e.g., 27.42 nM against SW480 cells), and was effective even in cell lines resistant to other tubulin-targeting agents like paclitaxel. acs.org Another compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) , was found to interfere with the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis in human gastric cancer cells with an IC₅₀ of 0.05 µM. google.com.pg

Additionally, imidazole derivatives have been developed as inhibitors of tyrosine kinases, which are often dysregulated in cancer. Certain 2-phenyl benzimidazole derivatives showed potent activity against the MCF-7 breast cancer cell line and inhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org For example, compounds 35 and 36 had IC₅₀ values of 3.37 µM and 6.30 µM, respectively, against MCF-7 cells. acs.org

Researchers have also explored N-substituted 1H-indole-2-carboxamides, which, while not direct imidazole analogues, share the carboxamide feature and have shown promise. medchemexpress.com These compounds have been evaluated against various cancer cell lines, with molecular docking studies suggesting potential interactions with targets like topoisomerase, PI3Kα, and EGFR. medchemexpress.comresearchgate.net

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition and Related Mechanisms

Neuromodulatory Activity Research

The imidazole ring is a core component of histamine, a fundamental neurotransmitter, and is present in many compounds with central nervous system (CNS) activity. nih.govbenthamscience.com Research into the neuromodulatory effects of this compound and its analogues has touched upon several areas, including its role in metabolic disorders with neurological symptoms and its interaction with key CNS receptors.

A related compound, 5-aminoimidazole-4-carboxamide riboside (AICAR), is an intermediate in purine metabolism. mdpi.com Genetic disorders that lead to the accumulation of AICAR can cause severe neurological issues, including intellectual disability and seizures. medicoverhospitals.inmdpi.com Studies have shown that AICAR can be neurotoxic to the developing brain and can induce apoptosis in human neuroblastoma cells, suggesting that its accumulation may contribute to the neurological symptoms seen in certain purine metabolism disorders. researchgate.netnih.gov

The imidazole scaffold is also a key feature in ligands for histamine receptors, which are involved in various CNS processes. nih.gov Imidazole derivatives have been designed as agonists or antagonists for histamine H3 and H4 receptors, which have potential therapeutic applications in neurological and inflammatory conditions. nih.govgoogle.com Furthermore, certain heteroaryl fused aminoalkyl-imidazole derivatives have been developed as selective modulators of GABAₐ receptors, the primary inhibitory neurotransmitter receptors in the brain. google.com.pg These compounds show potential for treating anxiety, seizure disorders, and other CNS conditions. google.com.pg

Exploration of Other Pharmacological Activities in Related Imidazole Scaffolds

The versatility of the imidazole scaffold has led to its investigation for a wide range of other pharmacological activities. nih.govmdpi.com The ability of the imidazole ring to improve the pharmacokinetic properties of molecules makes it an attractive component in drug design. mdpi.com Reviews of imidazole derivatives highlight their broad spectrum of biological effects. medicoverhospitals.inmdpi.commedchemexpress.comresearchgate.netnih.gov

These activities include:

Anti-inflammatory and Analgesic: Imidazole derivatives have shown significant anti-inflammatory and pain-relieving properties. medchemexpress.comnih.gov

Antidiabetic: Certain imidazole compounds have been explored for their potential to manage diabetes. mdpi.com

Antioxidant: The antioxidant activity of some imidazole derivatives has been reported. mdpi.commedchemexpress.com

Anthelmintic and Antileishmanial: These compounds have been investigated as treatments for parasitic infections. derpharmachemica.com

Antiulcer, Anticoagulant, and Anticonvulsant: The therapeutic potential of imidazoles extends to treating ulcers, preventing blood clots, and managing seizures. derpharmachemica.com

Molecular Interaction Studies with Biomolecules

Understanding how this compound analogues interact with their biological targets at a molecular level is crucial for rational drug design. The electronically rich imidazole core can readily bind to various enzymes and receptors. medicoverhospitals.innih.gov

Molecular docking studies have provided valuable insights into the binding modes of these compounds. For the PARP-1 inhibitors, these studies revealed that hydrogen bond formation is essential for their inhibitory activity. lymphosign.com For example, the potent inhibitor 14p was shown to form key hydrogen bonds within the active site of PARP-1. lymphosign.com

Beyond PARP-1, imidazole derivatives have been shown to bind to a variety of other enzymes and receptors. Asymmetric imidazole-4,5-dicarboxamide derivatives were designed as inhibitors of the SARS-CoV-2 main protease, with compound 5a2 showing an IC₅₀ of 4.79 µM. Enzyme kinetic and docking studies confirmed that it interacts with the active site of the protease. Imidazole compounds have also been studied as inhibitors of cytochrome P450 enzymes, which are critical for drug metabolism. derpharmachemica.com

The binding of imidazole derivatives to neurotransmitter receptors is also an active area of research. Studies have investigated the binding of imidazole-based ligands to both histamine receptors and GABAₐ receptors, aiming to develop selective modulators for these important CNS targets. nih.govacs.orggoogle.com.pg

Table of Mentioned Compounds

Metal Ion Coordination and its Influence on Biological Efficacy

The coordination of metal ions with this compound and its analogues is a significant area of research, as it can dramatically enhance their therapeutic properties. The imidazole ring, with its two nitrogen atoms, is an excellent ligand, readily forming stable complexes with a variety of transition metal ions like copper, zinc, cobalt, nickel, ruthenium, and platinum. mdpi.comresearchgate.net This coordination can alter the electronic and structural characteristics of the imidazole derivative, often leading to a substantial increase in biological activity compared to the free ligand. researchgate.netnih.gov

The enhanced efficacy of these metal complexes is often attributed to chelation theory. zu.edu.pk Upon coordination, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand and the delocalization of π-electrons over the entire chelate ring. nih.gov This process increases the lipophilic nature of the complex, making it easier to cross the lipid layers of cell membranes and penetrate microbial or cancer cells. nih.govzu.edu.pk Once inside the cell, the complex can exert its biological effects through various mechanisms, including binding to DNA, generating reactive oxygen species (ROS), and inhibiting crucial enzymes. mdpi.combohrium.comfrontiersin.org

Research has demonstrated that metal complexes of imidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects. researchgate.netajrconline.org The choice of the metal ion itself is crucial, as different metals can confer unique properties and mechanisms of action to the resulting complex. mdpi.com

Anticancer Research Findings

The coordination of imidazole-based ligands to metal centers has produced numerous complexes with potent anticancer activity, in some cases exceeding that of the clinical drug cisplatin. mdpi.comfrontiersin.org The mechanism often involves interaction with DNA or the induction of cellular stress pathways leading to apoptosis. mdpi.combohrium.com

Platinum and Palladium Complexes: The imidazole ring has a strong coordination affinity for Platinum(II) ions. mdpi.com One Pt(II) complex with an N1-functionalized imidazole demonstrated superior activity against DLD-1 (colorectal) and MCF-7 (breast) cancer cell lines compared to cisplatin. mdpi.com While Palladium(II) can form analogous complexes, they are often less stable, which can limit their in-vivo efficacy. mdpi.com

Ruthenium Complexes: A butyl-substituted Ruthenium(II) imidazole complex showed significantly better anticancer activity against A549 lung cancer cells than cisplatin. mdpi.com Its mechanism involves inducing cell cycle arrest, apoptosis, an increase in intracellular ROS, and depolarization of the mitochondrial membrane potential. mdpi.com

Vanadium Complexes: Oxidovanadium(IV) complexes synthesized with imidazole-based drugs have shown promising activity against hepatocellular carcinoma (HepG-2) and human breast cancer (MCF-7) cell lines. bohrium.com Studies confirmed these complexes bind to DNA through a non-covalent mode. bohrium.com

Iridium Complexes: Half-sandwich Iridium(III) complexes featuring imidazole and benzimidazole ligands have displayed potent antitumor activity against A549 cells, proving more effective than cisplatin. frontiersin.org These complexes can enter the cell, accumulate in lysosomes, destroy lysosome integrity, and ultimately induce apoptosis. frontiersin.org

Other Metal Complexes: Gold(I) phosphine complexes containing imidazole ligands showed superior in-vitro activity against breast cancer cells compared to cisplatin. mdpi.com Manganese(II) complexes of imidazole have also been identified as potential anticancer agents, showing cytotoxicity against RAW 264.7 and MCF-7 cancer cell lines. mdpi.com Furthermore, a 5-fluoro-benzimidazole-4-carboxamide analogue was found to have potent cell inhibition against HCT116 colon cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Metal Complexes of Imidazole Analogues

| Metal Ion | Ligand/Complex Type | Cancer Cell Line | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Platinum(II) | N1-functionalized imidazole complex | DLD-1 (Colorectal) | 57.4 μM | mdpi.com |

| Platinum(II) | N1-functionalized imidazole complex | MCF-7 (Breast) | 79.9 μM | mdpi.com |

| Ruthenium(II) | Butyl-substituted imidazole complex | A549 (Lung) | 14.36 μM | mdpi.com |

| Vanadium(IV) | Oxidovanadium(IV)-imidazole drug complex | HepG-2 (Liver), HCF-7 (Breast) | Good inhibition | bohrium.com |

| Gold(I) | Imidazole-based phosphine gold(I) complex | A17, MDA-MB-231 (Breast) | Superior to cisplatin | mdpi.com |

| Iridium(III) | Half-sandwich Ir(III) NHC complex | A549 (Lung) | Better than cisplatin | frontiersin.org |

| Manganese(II) | Imidazole complex | RAW 264.7 (Macrophage) | Effective anticancer agent | mdpi.com |

| N/A (Ligand only) | 5-fluoro-benzimidazole-4-carboxamide | HCT116 (Colon) | 7.4 μM | mdpi.com |

Antimicrobial Research Findings

Coordination with metal ions generally enhances the antimicrobial properties of imidazole derivatives. ajol.inforesearchgate.net The resulting complexes often demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comajol.info

Schiff Base Complexes: The Schiff base "5-(benzylideneamino)-1H-imidazole-4-carboxamide" has been identified as an effective antibacterial agent against Staphylococcus aureus and certain fungi. zu.edu.pk It is widely reported that the metal complexes of Schiff bases exhibit greater biological activity than the ligands alone. zu.edu.pk The mechanism is believed to involve the chelation of essential metal ions required for microbial survival, leading to the generation of damaging reactive oxygen species. zu.edu.pk

Transition Metal Complexes: A study comparing different metal complexes found that a Cobalt(II) complex was highly active against Pseudomonas aeruginosa and Staphylococcus aureus, a Zinc(II) complex was effective against Bacillus subtilis, and a Nickel(II) complex showed greater activity against Escherichia coli. mdpi.com In another study, metal complexes of a tri-substituted imidazole ligand showed enhanced antimicrobial activity compared to the parent ligand. researchgate.net

Antiviral Activity: Metal coordination has also been shown to influence antiviral efficacy. A Copper(II) complex with a triphenyl-imidazole ligand was found to significantly inhibit the replication of the Dengue virus (DENV-2). nih.gov Separately, nucleoside analogues such as 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide have been identified as lead compounds against DENV. nih.gov

Table 2: Antimicrobial Activity of Metal Complexes of Imidazole Analogues

| Metal Ion | Ligand/Complex Type | Microorganism | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| Cobalt(II) | Imidazole complex | Pseudomonas aeruginosa | 0.156 mg/mL | mdpi.com |

| Cobalt(II) | Imidazole complex | Staphylococcus aureus | 0.156 mg/mL | mdpi.com |

| Zinc(II) | Imidazole complex | Bacillus subtilis | 0.312 mg/mL | mdpi.com |

| Nickel(II) | Imidazole complex | Escherichia coli | 0.312 mg/mL | mdpi.com |

| N/A (Ligand only) | 5-(benzylideneamino)-1H-imidazole-4-carboxamide | S. aureus, Fungi | Effective antibacterial | zu.edu.pk |

| Copper(II) | [Cu(2,4,5-triphenyl-1H-imidazole)₂(H₂O)₂].Cl₂ | Dengue virus (DENV-2) | IC₅₀ = 98.62 μg/mL | nih.gov |

Computational and Theoretical Chemistry Studies on 1h-imidazole-4-carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1H-imidazole-4-carboxamide and its derivatives, docking studies are instrumental in understanding their interactions with biological targets at a molecular level.

These simulations have been pivotal in exploring the potential of imidazole-4-carboxamide derivatives as inhibitors for a variety of enzymes and receptors. For instance, docking studies have elucidated the binding modes of these compounds with targets like the SARS-CoV-2 main protease (Mpro), poly (ADP-ribose) polymerase (PARP-1), and HIV-1 integrase. rsc.orgnih.govlidsen.com Key interactions often involve hydrogen bonding between the carboxamide group and amino acid residues in the active site of the target protein. nih.gov

In a study on SARS-CoV-2 main protease inhibitors, derivatives of imidazole-4,5-dicarboxamide were designed and evaluated. rsc.org Molecular docking helped to clarify the inhibitory mechanism, showing that the compounds interact at the active site. rsc.org Similarly, for PARP-1 inhibitors, docking of 1H-benzo[d]imidazole-4-carboxamide derivatives revealed that hydrogen bond formation is essential for their inhibitory activity. nih.gov The introduction of specific substituents, guided by docking results, has been shown to enhance binding affinity and selectivity. nih.gov

Docking studies have also been used to understand the structure-activity relationships (SAR) of these compounds. nih.govresearchgate.net By comparing the docking scores and binding poses of a series of derivatives, researchers can identify which structural modifications are likely to improve biological activity. jddtonline.info For example, in the development of HIV-1 integrase inhibitors, molecular docking was used to guide the structural optimization of 5-formyl-1H-imidazole-4-carboxamide analogues. researchgate.net

Table 1: Examples of Molecular Docking Studies on Imidazole-4-carboxamide Derivatives

| Derivative Class | Target Protein | Key Findings |

| Imidazole-4,5-dicarboxamides | SARS-CoV-2 Main Protease | Interaction at the active site, clarifying the inhibitory mechanism. rsc.org |

| 1H-Benzo[d]imidazole-4-carboxamides | PARP-1 | Hydrogen bonding is crucial for inhibitory activity. nih.gov |

| 5-Formyl-1H-imidazole-4-carboxamides | HIV-1 Integrase | Guided structural optimization for improved inhibition. researchgate.net |

| Imidazole Phenanthrolines | DNA Gyrase | Identified compounds with favorable binding energies and interactions. jddtonline.info |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. plos.orgresearchgate.netresearchgate.net These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.

DFT calculations can be used to determine various molecular properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms. plos.org

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Electrostatic Potential (ESP): The ESP map reveals the charge distribution and helps to predict sites for electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.netvulcanchem.com

For imidazole derivatives, DFT studies have been used to validate experimental findings, such as bond lengths and angles, and to resolve ambiguities in tautomeric forms. For instance, in a study of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, DFT calculations were used alongside X-ray diffraction to analyze their conformations. core.ac.uk Furthermore, quantum chemical calculations have been employed to investigate the electronic properties and reactivity of imidazole alkaloids with potential schistosomicidal properties. plos.org

Table 2: Predicted Spectroscopic Features for 5-chloro-1H-imidazole-4-carboxamide using DFT

| Technique | Key Features |

| IR Spectroscopy | N-H stretch (3300-3100 cm⁻¹), C=O stretch (1680-1640 cm⁻¹), C-Cl (550-650 cm⁻¹) vulcanchem.com |

| ¹H NMR (DMSO-d6) | δ 8.15 (s, 1H, H-2), δ 7.92 (br s, 1H, NH), δ 7.45 (br s, 1H, NH) vulcanchem.com |

| ¹³C NMR | δ 162.5 (C=O), δ 142.3 (C-5), δ 136.8 (C-2), δ 128.4 (C-4), δ 124.1 (C-Cl) vulcanchem.com |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. This creates an energy landscape map, with energy minima corresponding to stable conformers.

For this compound and its derivatives, computational methods are used to explore the potential energy surface and identify low-energy conformations. researchgate.net This is particularly important for flexible molecules that can adopt multiple shapes. The analysis of the conformational behavior of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, for example, revealed significant differences in their conformations. core.ac.uk

Understanding the preferred conformations is crucial for drug design, as the molecule must adopt a specific shape to bind effectively to its biological target. Computational studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations of imidazole-carboxamide systems. For example, intramolecular hydrogen bonds between the carboxamide group and the imidazole ring nitrogen atoms can form stable ring-like motifs.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For reactions involving this compound, computational studies can map out the entire reaction pathway, identifying transition states and intermediates.

A notable example is the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.orgresearchgate.netnih.gov Computational studies revealed that the regioselectivity of the reaction is driven by the 2-hydroxyaryl group, which promotes an intramolecular hydrogen atom shift. acs.orgresearchgate.netnih.gov This computational insight explained why different isomers led to the formation of imidazoles or pyrazines. acs.org The free energy profiles calculated for the reaction pathways helped to identify the most energetically favorable route. researchgate.net

DFT calculations have also been used to investigate the mechanism of direct amide formation between carboxylic acids and amines, a fundamental reaction in organic chemistry. dur.ac.uk These studies can help in designing more efficient catalytic systems for such transformations. dur.ac.uk

Prediction of Pharmacokinetic (ADMET) Properties using Computational Models

In drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models have become indispensable for predicting these properties early in the drug development process, saving time and resources.

For this compound and its derivatives, various in silico models are used to predict their ADMET profiles. nih.govdergipark.org.trdergipark.org.trresearchgate.net These models can estimate properties such as:

Aqueous solubility: A key factor for drug absorption. vulcanchem.com

LogP: An indicator of a compound's lipophilicity, which affects its absorption and distribution. vulcanchem.com

Blood-brain barrier penetration: Important for drugs targeting the central nervous system.

Metabolism by cytochrome P450 enzymes: Predicting how the drug will be broken down in the body.

Toxicity: Assessing the potential for adverse effects. nih.gov

Several studies have reported the use of computational tools to predict the ADMET properties of novel imidazole-based compounds. nih.govmdpi.combiointerfaceresearch.com For example, in a study designing novel heme oxygenase-1 inhibitors, the ADMET data for four imidazole-based compounds were predicted to assess their oral availability and potential toxicity. nih.gov Similarly, for a series of benzimidazole-4-carboxamide derivatives, ADMET prediction was part of the theoretical evaluation of their potential as antiviral agents. biointerfaceresearch.com These predictions help to prioritize which compounds should be synthesized and tested experimentally.

Future Directions and Emerging Research Avenues for 1h-imidazole-4-carboxamide

Exploration of Novel Therapeutic Targets

The structural flexibility of the 1H-imidazole-4-carboxamide core has enabled the development of derivatives targeting a wide array of enzymes and receptors. ijpsjournal.comresearchgate.net Future research is focused on expanding this therapeutic landscape by investigating novel and challenging biological targets.

Initial research has highlighted the potential of imidazole derivatives in oncology, particularly as inhibitors of enzymes crucial for cancer cell survival and proliferation. nih.gov For example, derivatives have been developed as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and Fatty Acid Synthase (FASN), which is overexpressed in many cancers. bohrium.com Beyond oncology, the scaffold has shown promise in combating infectious diseases. Studies have revealed that imidazole derivatives can inhibit HIV-1 integrase, a critical enzyme for viral replication, by binding to the LEDGF/p75 binding site and inducing aberrant multimerization. mdpi.comresearchgate.net More recently, docking studies have suggested that imidazole carboxamides could potentially inhibit the SARS-CoV-2 main protease (Mpro), a key enzyme in the lifecycle of the virus.

The anti-inflammatory potential of these compounds is another active area of investigation. Derivatives are being explored as inhibitors of targets like lipoxygenase and p38 MAP kinase, which are involved in inflammatory pathways. researchgate.net The table below summarizes some of the emerging therapeutic targets for this compound derivatives.

| Therapeutic Area | Potential Molecular Target | Research Findings |

| Oncology | Poly (ADP-ribose) polymerase (PARP) | Derivatives show potent inhibition, crucial for DNA repair in cancer cells. nih.gov |

| Fatty Acid Synthase (FASN) | Novel benzimidazole-carboxamide derivatives act as FASN inhibitors, inducing apoptosis in cancer cell lines. bohrium.com | |

| K-Ras/Wnt & VEGF | Imidazole derivatives have shown potential to inhibit angiogenesis through these pathways. nih.gov | |

| Antiviral | HIV-1 Integrase-LEDGF/p75 | 5-carbonyl-1H-imidazole-4-carboxamides identified as allosteric inhibitors that disrupt this key interaction. mdpi.comresearchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | Docking studies indicate potential binding and inhibition of the viral protease. medchemexpress.com | |

| Anti-inflammatory | Lipoxygenase | Imidazole derivatives have been evaluated as inhibitors of this enzyme, which is involved in inflammatory conditions. |

| Antitubercular | DprE1 | Imidazole-containing compounds have demonstrated potent activity against M. tuberculosis by inhibiting this critical enzyme for cell wall biosynthesis. ijpsjournal.com |

Integration with Artificial Intelligence and Machine Learning for Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound derivatives. nih.govmednexus.org These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the drug design process. nih.gov

Development of Sustainable and Green Synthetic Methodologies

A significant future direction is the development of environmentally friendly and cost-effective methods for synthesizing this compound and its derivatives. researchgate.net Traditional synthetic routes often require multiple steps, hazardous reagents, and harsh reaction conditions, posing environmental and scalability challenges. acs.org

Green chemistry approaches are being actively explored to address these issues. researchgate.net Research has demonstrated innovative, one-step manufacturing processes for 5-amino-1H-imidazole-4-carboxamide (AIC), a key precursor, from commercially available hypoxanthine. acs.orgacs.org These methods minimize environmental impact and significantly reduce production costs. acs.org Other green strategies include the use of water or ethanol as solvents, employing catalysts like lemon juice, and developing one-pot, multi-component reactions that improve atom economy and reduce waste. iucr.orgresearchgate.netacs.org Fine bubble technology has also been explored as a green method for synthesizing related compounds, showcasing the drive towards innovative and sustainable chemical manufacturing. rsc.org

| Synthesis Aspect | Conventional Methods | Emerging Green Methodologies |

| Starting Materials | Often require long sequences from expensive precursors. acs.org | Utilize commercially available, cheaper starting materials like hypoxanthine or diaminomaleonitrile. acs.orgacs.org |

| Reagents & Solvents | May involve hazardous reagents (e.g., hydrogen cyanide) and organic solvents. acs.orgiucr.org | Use of water or ethanol as solvents; biocatalysts like lemon juice. researchgate.netacs.org |

| Process Efficiency | Often multi-step, time-consuming, and with complex isolation procedures. acs.orgiucr.org | Development of one-pot, cascade-type reactions and telescoping processes to improve efficiency. acs.orgrsc.orgacs.org |

| Environmental Impact | Generation of toxic byproducts and waste. acs.org | Minimal environmental impact through reduced waste and use of non-hazardous substances. acs.orgacs.org |

Investigations into Potential Applications Beyond Traditional Medicinal Chemistry

While the primary focus has been on medicinal chemistry, the unique properties of the this compound scaffold lend themselves to a variety of other applications. chemimpex.com

In agriculture, derivatives are being developed as potent agrochemicals. chemimpex.com For instance, N-cyano-1H-imidazole-4-carboxamides have shown selective and effective fungicidal activity against pathogens like Rhizoctonia solani, which affects numerous crops. nih.gov The scaffold also serves as an intermediate in the production of herbicides. chemimpex.com

In the field of material science, these compounds are being explored for creating novel polymers with enhanced thermal and mechanical properties. chemimpex.com Their ability to be modified and functionalize other structures, such as dendrimers, allows for the tuning of surface properties and catalytic performance of materials. medchemexpress.com Additionally, this compound is used as a reagent in biochemical assays to study enzyme activity and metabolic pathways, highlighting its role as a fundamental tool in biochemical research. chemimpex.com

Addressing Translational Challenges in the Development of this compound Derivatives